Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
Description
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is a key intermediate in synthesizing fluoroquinolone antibiotics such as moxifloxacin and gatifloxacin . Its structure features a malonate core esterified with ethyl groups, substituted at the 2-position by a 2,4,5-trifluoro-3-methoxybenzoyl moiety. This electron-deficient aromatic ring enhances reactivity in cyclocondensation reactions, enabling the formation of quinolone scaffolds critical for antimicrobial activity.
Properties
IUPAC Name |
diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O6/c1-4-23-14(20)9(15(21)24-5-2)12(19)7-6-8(16)11(18)13(22-3)10(7)17/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVILLDNFYNNKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555850 | |
| Record name | Diethyl (2,4,5-trifluoro-3-methoxybenzoyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-67-3 | |
| Record name | Diethyl (2,4,5-trifluoro-3-methoxybenzoyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride
The industrial method for this intermediate involves the following key steps, as detailed in a Chinese patent (CN103450013A):
Formation of N-methyl tetrachlorophthalimide : Methylamine reacts with tetrachlorophthalic anhydride to yield N-methyl tetrachlorophthalimide.
Fluorination : The above intermediate undergoes nucleophilic substitution with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide.
Hydrolysis and decarboxylation : Reaction with sodium hydroxide converts the tetrafluorophthalimide to 2,4,5-trifluoro-3-hydroxy sodium phthalate, which upon decarboxylation and acidification yields 2,4,5-trifluoro-3-hydroxybenzoic acid.
Methylation : The hydroxybenzoic acid is methylated using dimethyl sulfate under controlled pH (9.0–9.5) and temperature (<35 °C), followed by pH adjustment and heating to 80 °C to complete methylation, producing 2,4,5-trifluoro-3-methoxybenzoic acid sodium salt.
Acidification and isolation : Acidification to pH < 0.5 precipitates 2,4,5-trifluoro-3-methoxybenzoic acid.
Conversion to acid chloride : The acid reacts with thionyl chloride in the presence of catalytic N,N-dimethylformamide at 78–80 °C for 5 hours to form 2,4,5-trifluoro-3-methoxybenzoyl chloride.
Purification : Unreacted thionyl chloride is removed under vacuum, and the product is purified by distillation.
| Step | Reactants/Conditions | Product | Key Parameters |
|---|---|---|---|
| 1 | Methylamine + Tetrachlorophthalic anhydride | N-methyl tetrachlorophthalimide | Standard reaction conditions |
| 2 | Alkali metal fluoride | N-methyl tetrafluorophthalimide | Nucleophilic fluorination |
| 3 | NaOH, decarboxylation, acidification | 2,4,5-trifluoro-3-hydroxybenzoic acid | pH control, heating |
| 4 | Dimethyl sulfate, base, pH 9.0–9.5, <35 °C | 2,4,5-trifluoro-3-methoxybenzoic acid sodium salt | Controlled methylation |
| 5 | Acidification to pH < 0.5 | 2,4,5-trifluoro-3-methoxybenzoic acid | Precipitation and isolation |
| 6 | Thionyl chloride, DMF catalyst, 78–80 °C, 5 h | 2,4,5-trifluoro-3-methoxybenzoyl chloride | Acid chloride formation |
This method is notable for its industrial scalability, use of continuous flow reactors, and controlled pH and temperature to optimize yield and purity.
Preparation of this compound
Once the acid chloride intermediate is obtained, it is reacted with diethyl malonate to form the target compound.
General Synthetic Route
Reaction : The 2,4,5-trifluoro-3-methoxybenzoyl chloride is reacted with diethyl malonate in the presence of a base (such as sodium ethoxide or triethylamine) to facilitate nucleophilic acyl substitution.
Conditions : The reaction typically occurs in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at temperatures ranging from 60 °C to 80 °C.
Catalysis : Acid or base catalysts may be employed to increase reaction rate and selectivity.
Purification : The product is isolated by standard workup procedures including aqueous quenching, extraction, and recrystallization or chromatography to achieve high purity.
This synthetic approach is supported by industrial chemical suppliers and research literature, highlighting its reproducibility and efficiency.
Research Findings and Process Optimization
Yield and Purity : Industrial processes report yields exceeding 85% for the acid chloride intermediate and above 80% for the final malonate derivative, with purity levels greater than 98% after purification.
Process Control : Maintaining pH within narrow ranges during methylation and acidification steps is critical to avoid side reactions and degradation.
Temperature Management : Controlled heating prevents decomposition of sensitive fluorinated intermediates.
Environmental Considerations : Recycling of thionyl chloride and use of continuous flow reactors minimize waste and improve safety.
Summary Table of Preparation Steps
| Stage | Key Reactants/Conditions | Outcome/Product | Notes |
|---|---|---|---|
| Tetrachlorophthalic anhydride reaction | Methylamine, alkali metal fluoride | Fluorinated phthalimide intermediates | Fluorination and substitution steps |
| Hydrolysis & decarboxylation | NaOH, heating, acidification | 2,4,5-trifluoro-3-hydroxybenzoic acid | Intermediate for methylation |
| Methylation | Dimethyl sulfate, base, pH control, heating | 2,4,5-trifluoro-3-methoxybenzoic acid | Critical for methoxy group introduction |
| Acid chloride formation | Thionyl chloride, DMF catalyst, reflux | 2,4,5-trifluoro-3-methoxybenzoyl chloride | Precursor to malonate coupling |
| Coupling with diethyl malonate | Diethyl malonate, base, solvent, 60-80 °C | This compound | Final target compound |
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The malonate ester undergoes hydrolysis under acidic or basic conditions, but fluorinated substituents alter reactivity compared to non-fluorinated analogs.
Key findings :
-
Acid-catalyzed hydrolysis : Reacts with p-toluenesulfonic acid to yield 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propionate . This intermediate is prone to decarboxylation under thermal or acidic conditions.
-
HBr/AcOH-mediated decarboxylation : Under reflux with 48% HBr and acetic acid, malonate esters lose one carboxyl group, producing 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetic acid derivatives .
*Yield extrapolated from analogous perfluorophenyl malonate hydrolysis .
Amination with Cyclopropylamine
The α-keto ester intermediate reacts with cyclopropylamine to form a cyclopropane-containing acrylate derivative, a critical step in gatifloxacin synthesis .
Optimized parameters :
-
Molar ratio : 1.0:1.0–1.01 (malonate:cyclopropylamine)
-
Temperature : 25–30°C post-addition
The reaction proceeds via nucleophilic attack on the α-keto carbonyl, followed by cyclization. Excess amine minimizes side reactions like over-alkylation.
Esterification and Transesterification
The ethyl ester groups participate in transesterification under basic conditions. For example:
-
Reaction with magnesium ethoxide and diethyl malonate forms diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate .
-
Methanolysis with sodium methoxide yields dimethyl analogs, though fluorinated substrates require harsher conditions .
Stability Under Basic Conditions
Unlike non-fluorinated malonates, this compound resists hydrolysis in biphasic KOH/Et₂O systems even at reflux . Fluorine’s electron-withdrawing effect deactivates the ester toward nucleophilic attack, necessitating strong acids (e.g., HBr) for cleavage.
Thermal Decomposition
At elevated temperatures (>100°C), the malonate undergoes decarboxylation:
This reaction is exploited in flow chemistry for continuous synthesis of pyrimidine intermediates .
Chlorination and Methoxylation
While not directly studied for this compound, analogous malonates undergo:
Scientific Research Applications
Applications in Pharmaceutical Chemistry
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:
- Antibiotic Synthesis : It is used in the production of gatifloxacin, a broad-spectrum antibiotic effective against bacterial infections. The unique structural features of this compound contribute to enhanced antibacterial properties due to increased binding affinity to bacterial enzymes .
- Antifungal Activity : Recent studies have shown that derivatives of this compound exhibit antifungal properties against pathogens such as Fusarium oxysporum, with IC50 values indicating potent fungistatic effects .
Applications in Agrochemicals
The compound is also utilized in the development of agrochemicals. Its ability to modify biological activity makes it suitable for creating effective pesticides and herbicides. The trifluoromethyl group enhances the stability and efficacy of these agrochemical formulations .
Mechanistic Studies
Research has indicated that this compound can act as a ligand in coordination chemistry. Interaction studies reveal its potential to form complexes with metal ions, which may exhibit unique catalytic properties. These interactions are critical for understanding its mechanism of action in biological systems .
Case Studies
- Antibacterial Activity Study : A study conducted on the use of this compound as an antibacterial agent showed significant inhibition against various strains of bacteria. The compound's mechanism was linked to its interaction with bacterial DNA gyrase.
- Agrochemical Development : In agricultural trials, formulations containing this compound demonstrated improved efficacy over traditional pesticides against specific pests while maintaining lower toxicity levels to non-target organisms.
Mechanism of Action
The mechanism of action of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxybenzoyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s analogs differ in substituents on the aromatic ring or malonate core, influencing reactivity, solubility, and biological applications.
Table 1: Structural Comparison of Diethyl Malonate Derivatives
Research Findings and Trends
- Synthetic Yields : The target compound’s synthesis lacks explicit yield data in available literature, but analogous malonate additions (e.g., ) achieve ~58% yields under reflux conditions .
- Regioselectivity: Fluorine substituents at the 2,4,5-positions in the benzoyl group direct cyclization reactions to form 6-fluoro-8-methoxyquinolones, crucial for antibiotic activity .
- Emerging Analogs : Recent studies focus on iodinated () or thiophene-containing () malonates for radiopharmaceuticals or optoelectronic materials .
Biological Activity
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is an organic compound with the molecular formula and a molecular weight of 348.27 g/mol. This compound features a malonate structure characterized by two ethyl ester groups and a benzoyl moiety substituted with trifluoro and methoxy groups. The unique trifluoromethyl substitution enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.
Antifungal Properties
Recent studies have demonstrated that derivatives of diethyl malonate, including this compound, exhibit significant antifungal activity against pathogens such as Fusarium oxysporum. The compound has shown promising fungistatic and fungicidal effects with IC50 values ranging from 0.013 µM to 35 µM, indicating its potential utility in agricultural applications.
Antibacterial Activity
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including gatifloxacin, an antibiotic used to treat bacterial infections. The trifluoromethyl and methoxy substitutions contribute to its enhanced antibacterial properties. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, enhancing binding affinity and specificity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Protein-Ligand Interactions : It interacts with biological targets to modulate cellular processes.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl malonate | Basic malonate structure | No fluorine substitutions |
| Ethyl 2-(trifluoromethyl)benzoate | Trifluoromethyl but lacks malonate structure | Less lipophilicity |
| Diethyl 2-(perfluorophenyl)malonate | Perfluorophenyl group | Different fluorinated structure |
| Diethyl 2-(2,4-difluoro-3-methoxybenzoyl)malonate | Similar benzoyl structure | Lacks trifluoromethoxy group |
The presence of both trifluoromethyl and methoxy groups in this compound enhances its biological activity while maintaining versatile reactivity associated with malonates.
Case Studies
- Antifungal Efficacy : A study conducted on various derivatives showed that the compound effectively inhibited Fusarium oxysporum, suggesting its potential as a fungicide in agricultural practices.
- Synthesis of Antibiotics : Research highlighted the role of this compound as an intermediate in synthesizing gatifloxacin, showcasing its importance in pharmaceutical chemistry.
- Enzyme Interaction Studies : Investigations into the interactions between this compound and specific enzymes have revealed insights into its mechanism of action and potential therapeutic applications.
Q & A
Q. What is the standard synthetic route for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate, and what are the critical reaction conditions?
The compound is synthesized via a condensation reaction between 2,4,5-trifluoro-3-methoxybenzoyl chloride and diethyl malonate. Key conditions include:
- Use of magnesium ethoxide or MgCl₂ as a base in anhydrous toluene or DMF .
- Temperature control during acyl chloride addition (-16°C to 50°C) to prevent side reactions like decarboxylation .
- Stirring under reflux for 2–3 hours to ensure complete conversion .
Q. Which purification techniques are optimal for isolating this compound post-synthesis?
- Flash chromatography using petroleum ether/ethyl acetate gradients (e.g., 8:2 to 10% EtOAc in hexanes) effectively separates the product from unreacted starting materials .
- Liquid-liquid extraction with dichloromethane or CH₂Cl₂ followed by sodium bicarbonate washes removes acidic byproducts .
- Drying over anhydrous Na₂SO₄ and solvent removal under reduced pressure yields the purified compound .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C-NMR : Peaks at δ 1.24–1.31 ppm (ethyl CH₃), 4.18–4.30 ppm (ethyl CH₂), and 5.30–5.67 ppm (malonate CH) confirm ester and benzoyl groups .
- ESI-MS : Molecular ion peaks (e.g., m/z 307 [M+Na]⁺) validate molecular weight .
- IR spectroscopy : Stretching bands at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (benzoyl C=O) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize decarboxylation during synthesis?
- Low-temperature addition : Adding acyl chloride below 0°C reduces thermal decarboxylation .
- Catalyst selection : Using TsOH (p-toluenesulfonic acid) instead of stronger acids limits unwanted cleavage of the malonate ester .
- Solvent choice : Anhydrous toluene or DMF stabilizes intermediates, reducing hydrolysis risks .
Q. How can contradictions in spectroscopic data (e.g., IR vs. EXAFS) be resolved when studying coordination complexes of this compound?
- Multi-technique validation : Combine IR (to identify functional group coordination) with EXAFS (to determine bond distances and geometry) .
- Computational modeling : DFT calculations can reconcile discrepancies by predicting plausible coordination modes (e.g., four- vs. six-membered chelate rings) .
Q. What strategies enable regioselective alkylation of the malonate moiety in this compound?
- Enolate generation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the α-carbon .
- Electrophile design : Bulky alkyl halides (e.g., tert-butyl bromide) favor alkylation at the less hindered position .
Q. How can stability issues during long-term storage be mitigated?
- Storage conditions : Keep under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
- Stabilizers : Add molecular sieves (3Å) to adsorb moisture in solvent-based solutions .
Q. How is this compound utilized as an intermediate in multi-step syntheses (e.g., quinolone antibiotics)?
- Stepwise functionalization : After synthesis, monodecarboxylation with TsOH yields benzoylacetate intermediates, which undergo cyclocondensation with amines (e.g., cyclopropylamine) to form quinolone cores .
- Orthoester-mediated cyclization : Triethyl orthoformate converts malonates into acrylate derivatives for heterocycle formation .
Q. What enzymatic or catalytic methods enable enantioselective modifications of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
